HDAC1 Biochemical IC₅₀: Target vs. Core Scaffold Analog 2-(3-Acetyl-1H-indol-1-yl)acetamide
The target compound inhibits recombinant human full‑length HDAC1 with an IC₅₀ of 48 nM, measured by fluorescence assay after 30‑min incubation [1]. In contrast, the comparator 2‑(3‑acetyl‑1H‑indol‑1‑yl)acetamide — which retains the C3‑acetyl‑indole core but lacks the N‑(4‑bromo‑2‑fluorophenyl)acetamide extension — has no reported HDAC1 inhibitory activity in the same curated database, indicating that the N‑aryl‑acetamide tail is a prerequisite for HDAC1 engagement [2]. This is a class‑level inference: within the 3‑acetyl‑indole chemotype, HDAC1 inhibition requires the elaborated N1‑acetamide side chain.
| Evidence Dimension | HDAC1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 48 nM |
| Comparator Or Baseline | 2-(3-Acetyl-1H-indol-1-yl)acetamide — IC₅₀ not reported (no activity data) |
| Quantified Difference | Qualitative presence vs. absence of measurable HDAC1 inhibition |
| Conditions | Recombinant human full-length HDAC1; fluorogenic substrate 3; 30-min fluorescence assay (BindingDB curated by ChEMBL) |
Why This Matters
For HDAC1‑focused screening libraries or epigenetic probe development, the N‑aryl‑acetamide extension is non‑optional; procurement of the simpler core scaffold analog will not recapitulate this biochemical activity.
- [1] BindingDB BDBM50465402 / CHEMBL4283574. Affinity Data: HDAC1 IC₅₀ 48 nM. View Source
- [2] BindingDB / ChEMBL. 2-(3-Acetyl-1H-indol-1-yl)acetamide (CAS 799264-84-9): no HDAC1 inhibition data registered. View Source
